Sodium 5,5-diethyl-2-thiobarbiturate
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Overview
Description
Sodium 5,5-diethyl-2-thiobarbiturate is a derivative of thiobarbituric acid, characterized by the substitution of ethyl groups at the 5th position of the barbituric acid ring. This compound is known for its significant biological and chemical properties, making it valuable in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5,5-diethyl-2-thiobarbiturate typically involves the reaction of dimethyl malonate, thiourea, and sodium methylate in methanol as the solvent. The reaction is carried out at elevated temperatures, preferably at reflux temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 5,5-diethyl-2-thiobarbiturate undergoes various chemical reactions, including oxidation, reduction, and substitution. It behaves as an S-donor ligand in complexation reactions with metals such as silver (Ag) and lead (Pb) .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reactions often involve reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms into the molecule .
Scientific Research Applications
Sodium 5,5-diethyl-2-thiobarbiturate has widespread applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Acts as a buffering agent in biochemical experiments due to its ability to stabilize pH levels.
Medicine: Historically used as a sedative and hypnotic agent.
Industry: Employed in the production of pharmaceuticals and as an analytical reagent in chemical analysis.
Mechanism of Action
The mechanism of action of sodium 5,5-diethyl-2-thiobarbiturate involves its interaction with the gamma-aminobutyric acid (GABA) receptor. It binds to a distinct site on the GABA receptor, enhancing the inhibitory effect of GABA by increasing the duration of chloride ion channel opening. This leads to prolonged neuronal inhibition, which accounts for its sedative and hypnotic effects .
Comparison with Similar Compounds
Thiopental: Another barbiturate with similar sedative properties.
Phenobarbital: Used primarily as an anticonvulsant.
5,5-diethylbarbituric acid: A non-thio derivative with hypnotic properties.
Uniqueness: Sodium 5,5-diethyl-2-thiobarbiturate is unique due to the presence of sulfur in its structure, which imparts distinct chemical and biological properties. This sulfur atom allows it to act as an S-donor ligand, making it valuable in coordination chemistry .
Properties
CAS No. |
64038-06-8 |
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Molecular Formula |
C8H11N2NaO2S |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
sodium;5,5-diethyl-2-sulfanylidenepyrimidin-3-ide-4,6-dione |
InChI |
InChI=1S/C8H12N2O2S.Na/c1-3-8(4-2)5(11)9-7(13)10-6(8)12;/h3-4H2,1-2H3,(H2,9,10,11,12,13);/q;+1/p-1 |
InChI Key |
MDXJQOMLGMACCV-UHFFFAOYSA-M |
Canonical SMILES |
CCC1(C(=O)NC(=S)[N-]C1=O)CC.[Na+] |
Origin of Product |
United States |
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